lentinan sulfate lentinan sulfate
Brand Name: Vulcanchem
CAS No.: 114285-68-6
VCID: VC0218871
InChI:
SMILES:
Molecular Formula: C6H14ClNO3
Molecular Weight: 0

lentinan sulfate

CAS No.: 114285-68-6

Cat. No.: VC0218871

Molecular Formula: C6H14ClNO3

Molecular Weight: 0

* For research use only. Not for human or veterinary use.

lentinan sulfate - 114285-68-6

Specification

CAS No. 114285-68-6
Molecular Formula C6H14ClNO3
Molecular Weight 0

Introduction

Chemical Structure and Synthesis

Parent Compound: Lentinan

Lentinan is fundamentally a β-(1→3)-D-glucan bearing β-(1→6)-D-glucopyranosyl branches. Its molecular structure consists of a main chain of β-(1→3)-linked D-glucose residues with three single β-glucose branches randomly substituted at position 6 for every five main-chain D-glucose residues . This structural arrangement contributes to its triple-helical conformation in solution, which is believed to be crucial for its biological activities.

The parent compound has a high molecular weight and limited water solubility, which has prompted the development of modified derivatives with enhanced solubility profiles while maintaining or improving biological activities.

Synthesis of Lentinan Sulfate

The synthesis of lentinan sulfate involves the chemical modification of lentinan through sulfation. Research indicates that the sulfation process typically employs chlorosulfonic acid as the sulfating agent in a pyridine medium. In a documented synthesis method, five fractions of lentinan were treated with chlorosulfonic acid for 90 minutes at 60°C in pyridine medium to produce water-soluble sulfated derivatives .

This process results in substitution degrees ranging from 1.44 to 1.76, indicating the number of sulfate groups introduced per glucose unit. Nuclear magnetic resonance (NMR) spectroscopy analysis reveals that the C-6 position of the glucose residues is preferentially substituted by the sulfate groups during this process .

Structural Characteristics of Lentinan Sulfate

Physiochemical Properties

Molecular Parameters

The physiochemical properties of lentinan sulfate have been studied using various analytical techniques, including size-exclusion chromatography with multi-angle laser light scattering (SEC-MALLS) and viscometry. These studies have provided valuable insights into the molecular parameters of sulfated lentinan fractions.

The weight-average molecular weight (Mw) of sulfated lentinan fractions studied ranges from 14.6 × 10⁴ to 50.4 × 10⁴. The dependence of intrinsic viscosity ([η]) on molecular weight for sulfated lentinan has been determined to follow the relationship :

[η] = 8.93 × 10⁻³ Mw^(0.73±0.02) (mL/g)

This relationship was established in 0.15 M aqueous NaCl solution at 25°C.

Conformational Parameters

Based on the Yamakawa-Fujii-Yoshizaki (YFY) theory, several conformational parameters have been calculated for sulfated lentinan:

ParameterValueUnit
Molar mass per unit contour length (ML)950nm⁻¹
Persistence length (q)4.8nm
Characteristic ratio (C∞)13.9-

Biological Activities

Antitumor Properties

Lentinan sulfate has demonstrated significant antitumor activities in several studies. Research has shown that sulfated glucan fractions exhibit in vitro antiproliferative activities against sarcoma 180 (S-180) cells . Interestingly, the inhibition ratios of these sulfated fractions were lower than those of the triple-helix native lentinan but higher than those of single random-coil lentinan chains. This finding suggests that while the triple-helical conformation may be optimal for certain antitumor activities, the sulfated derivatives still retain significant antiproliferative potential.

Antiviral Activities

One of the most significant biological activities of lentinan sulfate is its antiviral potential. Studies have demonstrated that sulfated lentinan with different degrees of sulfation exhibits protective activities against Tobacco Mosaic Virus (TMV) in a dose-dependent and treatment number-dependent manner .

Importantly, these sulfated derivatives showed higher protective activities than native lentinan treatment against TMV. This enhanced antiviral activity may be attributed to the sulfate groups, which can interfere with viral attachment and entry into host cells, a mechanism observed with other sulfated polysaccharides.

Immunomodulatory Effects

The increase in PAL activity following treatment with sulfated lentinan showed a linear correlation with the decrease in necrotic lesions and viral coat protein transcript levels, suggesting a mechanistic link between these parameters.

TreatmentPAL ActivityTMV LesionsTMV-CP Transcript
ControlBaselineNumerousHigh
LentinanModerate increaseReducedModerate reduction
Lentinan SulfateSignificant increaseGreatly reducedSignificant reduction

Comparison with Native Lentinan

A comparative analysis of lentinan sulfate and native lentinan reveals several important differences in their biological activities:

  • Water solubility: Lentinan sulfate exhibits significantly higher water solubility compared to native lentinan.

  • Conformation: While native lentinan typically adopts a triple-helical structure, lentinan sulfate exists as extended single flexible chains in solution.

  • Antitumor activity: The triple-helical structure of native lentinan appears to be more effective in certain antitumor applications, although lentinan sulfate still retains significant activity.

  • Antiviral activity: Lentinan sulfate demonstrates superior antiviral properties compared to native lentinan, particularly against TMV.

These differences highlight the potential for lentinan sulfate to be utilized in applications where the properties of native lentinan are suboptimal, particularly in scenarios requiring enhanced solubility or antiviral activity.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator